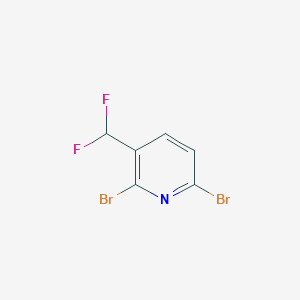
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid is a complex organic compound known for its unique structural features. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. The compound also features a trifluoromethoxybenzyl group, adding to its chemical versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid typically involves multiple steps One common method starts with the protection of the amine group using the Fmoc group
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers, which can handle the complex sequence of reactions required. The use of solid-phase synthesis techniques is also common, allowing for the efficient assembly of the compound on a resin support.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Fluorenones and related derivatives.
Reduction: Alcohols and reduced carbonyl compounds.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules. The Fmoc group can protect amine functionalities, preventing unwanted reactions during peptide synthesis. The trifluoromethoxybenzyl group can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, by providing additional hydrophobic interactions and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid
- N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine
Uniqueness
Compared to similar compounds, (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid stands out due to the presence of the trifluoromethoxybenzyl group. This group imparts unique electronic properties and enhances the compound’s stability and reactivity, making it particularly valuable in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C26H22F3NO5 |
|---|---|
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C26H22F3NO5/c27-26(28,29)35-18-11-9-16(10-12-18)13-17(24(31)32)14-30-25(33)34-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,30,33)(H,31,32)/t17-/m0/s1 |
InChI-Schlüssel |
OOQRIFSDISEOTG-KRWDZBQOSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=CC=C(C=C4)OC(F)(F)F)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=C(C=C4)OC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12962525.png)









![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate](/img/structure/B12962591.png)

![2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile](/img/structure/B12962616.png)
